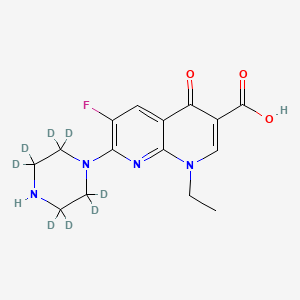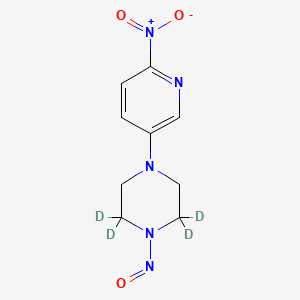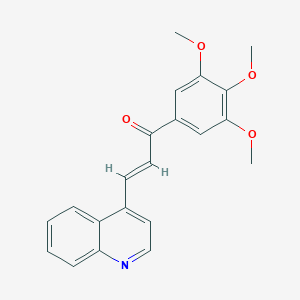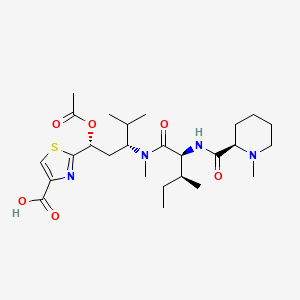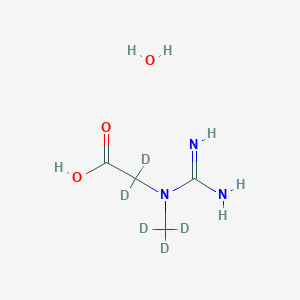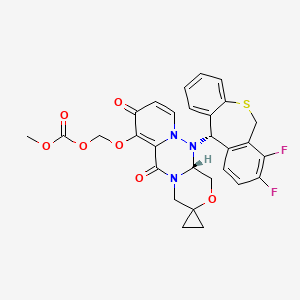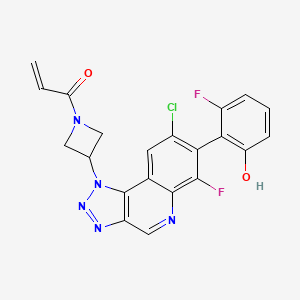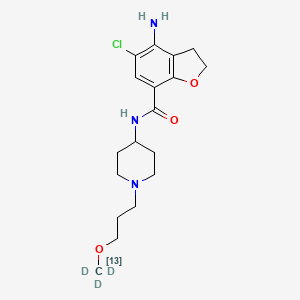
Prucalopride-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prucalopride-13C,d3 is a compound that is both carbon-13 and deuterium-labeled derivative of Prucalopride. Prucalopride itself is a selective, high-affinity serotonin 5-HT4 receptor agonist, which is primarily used for its enterokinetic properties to treat chronic idiopathic constipation . The labeling with carbon-13 and deuterium is often used in scientific research to trace the compound’s metabolic pathways and to study its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prucalopride-13C,d3 involves the incorporation of carbon-13 and deuterium into the Prucalopride molecule. This is typically achieved through isotopic labeling techniques. The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally involve the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is usually carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 and deuterium-labeled starting materials, followed by a series of chemical reactions to produce the final labeled compound. The production process must be carefully controlled to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Prucalopride-13C,d3, like its non-labeled counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and the specific functional groups involved .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in this compound. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Prucalopride-13C,d3 has several scientific research applications, including:
Pharmacokinetic Studies: The isotopic labeling allows researchers to trace the compound’s absorption, distribution, metabolism, and excretion in the body.
Pharmacodynamic Studies: Researchers can study the compound’s effects on various biological systems and its interaction with molecular targets.
Metabolic Pathway Analysis: The labeled compound can be used to study the metabolic pathways and identify metabolites.
Drug Development: This compound can be used in the development of new drugs by providing insights into the compound’s behavior in biological systems.
Mechanism of Action
Prucalopride-13C,d3 exerts its effects by selectively stimulating the serotonin 5-HT4 receptors. This stimulation promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons, leading to the stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility . The high selectivity for the 5-HT4 receptors reduces the risk of cardiovascular side effects, which are common with other similar drugs .
Comparison with Similar Compounds
Prucalopride-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. Similar compounds include:
Prucalopride: The non-labeled version, used primarily for treating chronic idiopathic constipation.
Other 5-HT4 Agonists: Compounds like Tegaserod and Cisapride, which also target the 5-HT4 receptors but may have different safety profiles and efficacy.
Other Isotopically Labeled Compounds: Compounds like Erlotinib-13C6 and Palmitic acid-13C sodium, which are used for similar research purposes.
This compound stands out due to its specific application in tracing and studying the pharmacokinetics and pharmacodynamics of Prucalopride, providing valuable insights for drug development and research .
Properties
Molecular Formula |
C18H26ClN3O3 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-[3-(trideuterio(113C)methoxy)propyl]piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)/i1+1D3 |
InChI Key |
ZPMNHBXQOOVQJL-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide](/img/structure/B15143358.png)
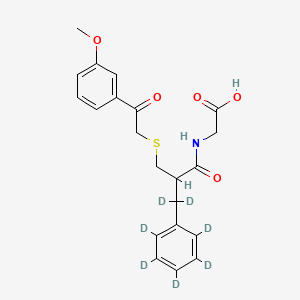
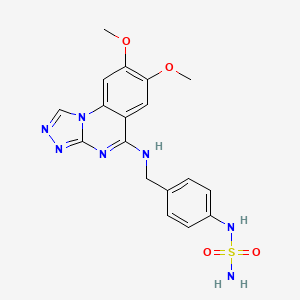
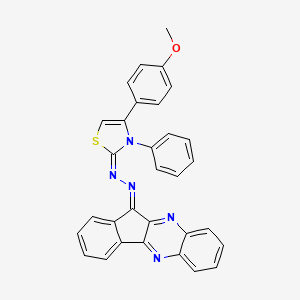
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
